1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. This compound is part of the broader class of pyrazolopyridines, which are noted for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one allows it to serve as a valuable building block in the synthesis of more complex heterocyclic compounds and has garnered attention for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
The chemical is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, with the registry number 54738-76-0. It falls under the category of pyrazolo[3,4-b]pyridines, which are known for their varied substituent patterns and biological activities. The compound has been extensively studied for its synthesis methods and applications in drug discovery and development .
The synthesis of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one typically involves cyclization reactions from appropriate precursors. A common method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This method allows for a one-step synthesis that streamlines the production of the target compound.
Technical Details:
Other methods have also been reported involving different catalysts and solvents to optimize yield and selectivity. For instance, the use of ZrCl₄ as a Lewis acid catalyst has been explored in reactions involving unsaturated ketones to yield pyrazolo[3,4-b]pyridine derivatives .
The molecular structure of 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one consists of a fused ring system that includes both a pyrazole and a pyridine component. The methyl group at position one contributes to its unique chemical properties.
Key structural data include:
1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one can undergo various chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophilic substitution can occur at the methyl group under appropriate conditions.
Technical Details:
The mechanism of action for 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one involves its interaction with specific biological targets such as enzymes or receptors. This interaction may inhibit certain pathways or modulate biological processes relevant to inflammation or cancer progression. The exact molecular targets vary based on the application being studied but often involve key signaling pathways in cellular processes .
Relevant data from spectroscopic analyses (NMR and IR) confirm the presence of characteristic functional groups associated with pyrazolo[3,4-b]pyridine structures .
1-Methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for potential therapeutic effects in drug discovery related to anti-inflammatory and anticancer activities.
Industry: Utilized in developing new materials with specific properties such as conductivity or fluorescence.
The compound's versatility makes it a subject of interest across various fields including medicinal chemistry and materials science .
The foundational synthesis of pyrazolo[3,4-b]pyridines dates to Ortoleva's 1908 work, which produced the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) via iodine-mediated cyclization of diphenylhydrazone and pyridine [1]. This approach established the scaffold's accessibility but faced regiochemical limitations. By 1911, Bulow introduced a more directed strategy using 1-phenyl-3-methyl-5-aminopyrazole reacted with 1,3-diketones in glacial acetic acid, yielding N-phenyl-3-methyl derivatives and circumventing isomer mixtures [1]. This methodology highlighted the critical role of pre-functionalized pyrazoles in controlling substitution patterns.
Modern synthesis leverages two complementary strategies:
Table 1: Key Milestones in Pyrazolo[3,4-b]Pyridine Synthesis
Year | Innovation | Significance |
---|---|---|
1908 | Ortoleva's iodine-mediated cyclization | First synthesis of monosubstituted derivative (R₃ = Ph) |
1911 | Bulow's 5-aminopyrazole + 1,3-diketone method | Enabled N1- and C3-substitution control |
2019 | Microwave-assisted hydrazine cyclization | 96% yield in 15 minutes; reduced energy input |
2022 | Fe₃O₄-MOF nanocatalyzed multicomponent reactions | Solvent-free synthesis; indole/pyrazole functionalization |
Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism between 1H- and 2H-isoforms, with stability governed by electronic and structural factors. Quantum mechanical calculations (AM1 level) confirm the 1H-tautomer is favored by 37.03 kJ/mol (∼9 kcal/mol) due to extended aromaticity across both rings [1]. The 2H-isoform disrupts peripheral conjugation, limiting its prevalence to non-aromatic fused systems (e.g., tetrahydropyridones) [1] [6].
The 4-oxo group in the target compound 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one locks the structure as the 1H-tautomer and stabilizes the system through keto-enol equilibrium. This tautomeric preference is critical for biological activity, as evidenced by DrugBank listings: 14 1H-derivatives are in drug development phases, while zero 2H-analogues exist [1]. Cooperative vinylogous anomeric-based oxidation (CVABO) further modulates electron distribution in oxo-substituted derivatives, enhancing stability for applications like fluorescent sensors [6] [7].
Analysis of >300,000 pyrazolo[3,4-b]pyridines reveals how substituents direct pharmacological potential [1]:
Table 2: Impact of Substituent Patterns on Pharmacological Profiles
Position | Common Groups | Frequency | Role in Bioactivity | Example Drug |
---|---|---|---|---|
N1 | Methyl | 31.8% | Metabolic stability; hydrophobic pocket binding | TRK inhibitors [8] |
Methyl (in target) | - | Constrains 1H-tautomer; enhances solubility | Target compound | |
C3 | Methyl | 46.8% | Steric occlusion; electron donation | Anticancer agents [2] |
C4 | Oxo | <10% | H-bond acceptor; aromaticity modulation | 4-one (target) |
Oxo (in target) | - | Tautomer locking; metal chelation capacity | Target compound | |
C6 | Aryl/heteroaryl | ~12% | Hydrophobic domain targeting; π-stacking | PAH therapeutics [4] |
The target compound 1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one exemplifies strategic substitution: its N1-methyl group prevents N2-tautomerism, while the C4-oxo enables keto-enol tautomerism for metal chelation or hydrogen bonding—features exploited in chemosensors and kinase inhibitors [6] [7] [8]. C3 remains unsubstituted, allowing optional functionalization for target engagement, as seen in AMPK/p38 kinase modulators [4] [8].
Compounds Mentioned in Article:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0